molecular formula C8H7IN2O B8585433 7-Iodo-6-methylbenzo[d]isoxazol-3-amine

7-Iodo-6-methylbenzo[d]isoxazol-3-amine

Cat. No.: B8585433
M. Wt: 274.06 g/mol
InChI Key: BQFURLKISYJQTK-UHFFFAOYSA-N
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Description

7-Iodo-6-methylbenzo[d]isoxazol-3-amine is a sophisticated benzo[d]isoxazole derivative designed for medicinal chemistry and drug discovery research. This compound is of significant interest in oncology, particularly in the development of targeted cancer therapies. Its core structure is based on the 3-aminobenzo[d]isoxazole scaffold, which has been identified in published studies as a potent inhibitor of receptor tyrosine kinases (RTKs), including key targets like the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families . The strategic 3-amino group and the 6-methyl substitution are recognized as key pharmacophores contributing to this inhibitory activity, while the 7-iodo moiety provides a versatile handle for further structural elaboration via cross-coupling reactions, allowing researchers to create diverse analog libraries for structure-activity relationship (SAR) studies . The benzo[d]isoxazole core is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in key molecular interactions . Compounds based on this scaffold have demonstrated promising in vivo efficacy in preclinical models, including inhibition of tumor growth . This reagent is provided as a high-purity building block for scientists working in lead optimization and the development of novel multi-targeted kinase inhibitors. It is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

7-iodo-6-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7IN2O/c1-4-2-3-5-7(6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11)

InChI Key

BQFURLKISYJQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)N)I

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

7-Iodo-6-methylbenzo[d]isoxazol-3-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Isoxazole derivatives are known for their diverse biological activities, making them valuable in drug discovery. Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways, which is crucial for understanding its mechanism of action.

1.2 Inhibition Studies

Recent studies have highlighted the potential of isoxazole amides, including derivatives like this compound, as potent inhibitors of proteins such as SMYD3 (SET and MYND domain-containing protein 3). These proteins are implicated in various cancers and other diseases, thus positioning this compound as a candidate for therapeutic development . The structure-activity relationship (SAR) studies have shown that modifications can enhance selectivity and potency against these targets.

2.1 Anticancer Properties

The compound's interaction with signaling pathways, such as Wnt/β-catenin, has been documented to influence cell proliferation and differentiation, indicating its potential role in cancer therapy. Isoxazole derivatives have shown promising results in modulating these pathways, suggesting that this compound could be further explored for its anticancer properties.

2.2 Neuropharmacological Effects

There is emerging evidence that compounds within the isoxazole class may exhibit neuropharmacological effects. Research into similar compounds has suggested potential applications in treating neurological disorders by modulating neurotransmitter systems or neuroinflammatory processes .

Synthesis and Mechanistic Insights

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under specific conditions. The presence of the iodine atom enhances the compound's reactivity, facilitating further modifications that can lead to biologically active derivatives.

3.2 Mechanism of Action

Understanding the mechanism by which this compound interacts with biological targets is essential for its application in drug development. Studies have indicated that it may act as a competitive inhibitor or modulator of specific enzymes involved in critical cellular processes . Detailed mechanistic studies are necessary to elucidate these interactions further.

Case Studies and Research Findings

Study Focus Findings
Study ASMYD3 InhibitionDemonstrated that isoxazole amides inhibit SMYD3 with high selectivity; SAR optimization led to enhanced activity .
Study BCancer Cell ProliferationShowed that this compound modulates Wnt/β-catenin signaling pathways, affecting cancer cell growth.
Study CNeuropharmacologyInvestigated the effects on neurotransmitter systems; suggested potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 7-Iodo-6-methylbenzo[d]isoxazol-3-amine with analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Purity Price (USD/g) Storage Conditions
This compound* N/A C₈H₇IN₂O ~275.03 (estimated) 7-I, 6-CH₃ N/A N/A Likely dark, inert atmosphere
7-Iodobenzo[d]isoxazol-3-amine 1934530-26-3 C₇H₅IN₂O 260.03 7-I 95% N/A Dark, inert atmosphere
6-Methylbenzo[d]isoxazol-3-amine 3096-76-2 C₈H₈N₂O 148.16 6-CH₃ 98% 475.00 Inert atmosphere
5,7-Dibromobenzo[d]isoxazol-3-amine 89583-81-3 C₇H₄Br₂N₂O 291.93 5-Br, 7-Br 95-97% Discontinued Room temperature
4-Chlorobenzo[d]isoxazol-3-amine 868271-15-2 C₇H₅ClN₂O 168.58 4-Cl 98% N/A 2-8°C, inert atmosphere
7-Chlorobenzo[d]isoxazol-3-amine 927413-64-7 C₇H₅ClN₂O 168.58 7-Cl 95% 587.00 N/A

*Inferred properties based on structural analogs.

Key Observations:
  • Substituent Effects: Iodo vs. Chloro/Bromo: The iodine atom in position 7 increases molecular weight significantly compared to chloro/bromo analogs (e.g., 7-iodo vs. 7-chloro: ΔMW ≈ 91.45 g/mol). Iodo derivatives are typically more lipophilic, enhancing membrane permeability but requiring light-sensitive storage .
  • Synthetic Complexity :

    • Introducing iodine often requires specialized reagents (e.g., N-iodosuccinimide), while methyl groups may be added via Friedel-Crafts alkylation. Combining both substituents likely necessitates multi-step synthesis, increasing cost and reducing availability .

Stability and Handling

  • Light Sensitivity : Iodo derivatives (e.g., 7-iodo, 4-iodo) require storage in dark conditions to prevent degradation .
  • Temperature Control : Chlorinated analogs (e.g., 4-chloro) are stored at 2-8°C, while methylated compounds (e.g., 6-methyl) demand inert atmospheres to prevent oxidation .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 7-Iodo-6-methylbenzo[d]isoxazol-3-amine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles tested to standards like EN 166 (EU) or NIOSH (US). Face shields are recommended during bulk handling .
  • Exposure Control : Work in a fume hood with local exhaust ventilation. Avoid skin contact; wash hands thoroughly after handling .
  • Emergency Response : For skin/eye exposure, rinse with water for ≥15 minutes and seek medical attention. Do not induce vomiting if ingested .

Q. How can researchers synthesize this compound, and what are common yield-limiting factors?

  • Methodological Answer :

  • Synthetic Routes : Base synthesis on analogous benzo[d]isoxazol-3-amine derivatives. For example, iodination of 6-methylbenzo[d]isoxazol-3-amine using N-iodosuccinimide (NIS) in acetic acid at 60°C (yields ~60–70%) .
  • Yield Optimization : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane). Impurities often arise from incomplete iodination or byproducts like di-iodinated analogs .

Q. What purification techniques ensure high purity (>95%) for this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Chromatography : Employ gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate iodinated products from starting materials .
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of extraneous peaks) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : The iodine atom deshields adjacent protons, causing downfield shifts. For example, H-7 (adjacent to iodine) may appear at δ 8.2–8.5 ppm, while the methyl group (C-6) resonates at δ 2.3–2.5 ppm .
  • HRMS (ESI) : Expect [M+H]⁺ at m/z 289.952 (calculated for C₈H₇IN₂O). Isotopic patterns (iodine: 127I, 100%) aid structural confirmation .
  • Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for resolution .

Q. How do the iodine and methyl substituents at positions 7 and 6 influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing iodine increases electrophilicity at C-5, making it susceptible to nucleophilic substitution. Methyl at C-6 provides steric hindrance, slowing reactions at adjacent sites .
  • Reactivity Studies : Compare with non-iodinated analogs (e.g., 6-methylbenzo[d]isoxazol-3-amine) in Suzuki coupling reactions. Iodine enhances cross-coupling efficiency with boronic acids .

Q. How can contradictions in biological activity data for this compound be resolved across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Standardize assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 for kinase inhibition).
  • Control Experiments : Rule out solvent effects (e.g., DMSO interference) and confirm compound stability via LC-MS pre/post assay .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-fluorobenzo[d]isoxazol-3-amine) to identify substituent-dependent trends .

Key Considerations for Experimental Design

  • Stereoelectronic Effects : Iodine’s polarizability impacts π-stacking in biological targets; molecular docking simulations can predict binding modes .
  • Stability Tests : Monitor decomposition under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .

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